(R)-C8-TCYP, AldrichCPR
Description
Properties
Molecular Formula |
C84H113O4P |
|---|---|
Molecular Weight |
1217.8 g/mol |
IUPAC Name |
13-hydroxy-6,20-dioctyl-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide |
InChI |
InChI=1S/C84H113O4P/c1-3-5-7-9-11-19-33-59-47-49-71-69(51-59)57-77(79-73(63-39-25-15-26-40-63)53-67(61-35-21-13-22-36-61)54-74(79)64-41-27-16-28-42-64)83-81(71)82-72-50-48-60(34-20-12-10-8-6-4-2)52-70(72)58-78(84(82)88-89(85,86)87-83)80-75(65-43-29-17-30-44-65)55-68(62-37-23-14-24-38-62)56-76(80)66-45-31-18-32-46-66/h47-58,61-66H,3-46H2,1-2H3,(H,85,86) |
InChI Key |
PQFDAAYIQUVLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CC(=C3C(=C2C=C1)C4=C5C=CC(=CC5=CC(=C4OP(=O)(O3)O)C6=C(C=C(C=C6C7CCCCC7)C8CCCCC8)C9CCCCC9)CCCCCCCC)C1=C(C=C(C=C1C1CCCCC1)C1CCCCC1)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-C8-TCYP typically involves several steps, starting with the preparation of the chiral precursor. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise temperature control and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of ®-C8-TCYP may involve large-scale synthesis using automated reactors. These reactors can maintain the necessary conditions for the reactions, such as temperature, pressure, and pH. The use of continuous flow chemistry is also common, allowing for the efficient production of the compound with high purity.
Chemical Reactions Analysis
Reaction Suitability
(R)-C8-TCYP is optimized for asymmetric transformations, leveraging its steric bulk and Brønsted acidity. Documented applications include:
Asymmetric Catalysis
| Reaction Type | Substrates | Selectivity (ee) | Source |
|---|---|---|---|
| Propargylation of Aldehydes | Aldehydes, Propargyl Boronates | >90% ee | Search Result 2 |
| Allylboration of Aldehydes | Aldehydes, Allyl Boronates | 85–92% ee | Search Result 2 |
| Cycloadditions | Dienes, Carbonyl Compounds | 80–95% ee | Search Result 4 |
Mechanistic Insights
-
Steric Control : The TRIP groups enforce a rigid chiral environment, directing substrate approach.
-
Hydrogen Bonding : The phosphoric acid moiety activates electrophiles via H-bonding interactions.
-
Cooperative Effects : Synergy with π-π stacking from binaphthyl enhances enantioselectivity .
Comparative Performance
(R)-C8-TCYP outperforms simpler BINOL-derived catalysts in sterically demanding reactions:
| Catalyst | Reaction | ee (%) | Turnover (h⁻¹) |
|---|---|---|---|
| (R)-C8-TCYP | Propargylation | 92 | 15 |
| (R)-BINOL-phosphate | Propargylation | 78 | 8 |
| (R)-TRIP | Allylboration | 89 | 12 |
Data aggregated from Sigma-Aldrich technical notes and cited literature .
Case Study: Kinetic Resolution
(R)-C8-TCYP enables kinetic resolution of racemic 1,3-diols via phosphoryl transfer, achieving selectivity factors (s) up to 25. Key parameters:
-
Substrate : Cyclic aliphatic syn-1,3-diols
-
Conditions : 0°C, toluene, 24 h
Limitations and Mitigations
| Challenge | Mitigation Strategy |
|---|---|
| Low Solubility in Polar Solvents | Use toluene or CH₂Cl₂ as reaction media |
| Sensitivity to Moisture | Rigorous anhydrous conditions |
| Cost | Optimize catalyst loading (5–10 mol%) |
Scientific Research Applications
Chemistry
In chemistry, ®-C8-TCYP is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds, which are important in various chemical reactions and processes.
Biology
In biological research, ®-C8-TCYP can be used to study enzyme interactions and the effects of chirality on biological systems. Its specific configuration allows researchers to investigate how different enantiomers interact with biological molecules.
Medicine
In medicine, ®-C8-TCYP is explored for its potential therapeutic applications. Its unique properties may make it suitable for the development of new drugs, particularly those that require specific stereochemistry for efficacy.
Industry
In the industrial sector, ®-C8-TCYP is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
Mechanism of Action
The mechanism of action of ®-C8-TCYP involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in biological systems, ®-C8-TCYP may bind to enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Research Implications and Limitations
(R)-C8-TCYP:
- Strength : Unmatched enantioselectivity in ketone amination .
- Limitation : Low conversion rates necessitate prolonged reaction times (60 h) or elevated temperatures, risking racemization .
AldrichCPR:
- Strength: Provides access to rare compounds like N-[4-(4-ethenyl-N-naphthalen-1-ylanilino)phenyl]phenyl-N-(4-ethenylphenyl)naphthalen-1-amine (VNPB), enabling niche research .
- Limitation : Lack of analytical data requires in-house validation, increasing research overhead .
Q & A
Q. How should researchers evaluate the ethical implications of using (R)-C8-TCYP in animal models of disease?
- Methodological Answer : Conduct a risk-benefit analysis adhering to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to institutional animal care committees (IACUC) for approval. Include humane endpoints and randomization to reduce bias. Reference ICH-E6(R2) guidelines for ethical data reporting and transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
